N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Description
N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H13F3N4O4S2 and its molecular weight is 482.45. The purity is usually 95%.
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Biological Activity
N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring system linked to a benzo[d][1,3]dioxole moiety, with a trifluoromethyl group that enhances its lipophilicity and biological activity. Its molecular formula is C18H17F3N4O3S, and it possesses a molecular weight of 468.47 g/mol.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to this compound. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Effects of Thiadiazole Derivatives
Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Thiadiazole A | HL-60 (Leukemia) | 5.0 | Induction of apoptosis |
Thiadiazole B | MDA-MB-231 (Breast Cancer) | 6.7 | Inhibition of cell proliferation |
N-(5-(Thiadiazolyl)) | A549 (Lung Cancer) | 4.5 | Cell cycle arrest in G0/G1 phase |
Studies indicate that these compounds can induce apoptosis and inhibit cell proliferation through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit key kinases involved in cancer progression.
- Reactive Oxygen Species (ROS) Production : Inducing oxidative stress within cancer cells can lead to apoptosis.
- Modulation of Apoptotic Pathways : The compound may upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.
Case Studies
Several case studies have explored the efficacy of thiadiazole derivatives in vivo:
Case Study 1: Efficacy in Xenograft Models
In a study involving xenograft models of human breast cancer (MDA-MB-231), treatment with a related thiadiazole derivative resulted in a significant reduction in tumor volume compared to controls. The compound was administered at doses of 10 mg/kg/day for three weeks, demonstrating a promising therapeutic index .
Case Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the anticancer activity of thiadiazole derivatives. It was found that these compounds could effectively inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer cells .
Properties
IUPAC Name |
N-[5-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4O4S2/c20-19(21,22)11-2-4-12(5-3-11)23-15(27)8-31-18-26-25-17(32-18)24-16(28)10-1-6-13-14(7-10)30-9-29-13/h1-7H,8-9H2,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBHVOHMAVWYBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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